molecular formula C6H10O3 B11722972 Methyl 4-hydroxy-2-methylbut-2-enoate CAS No. 101080-53-9

Methyl 4-hydroxy-2-methylbut-2-enoate

Cat. No.: B11722972
CAS No.: 101080-53-9
M. Wt: 130.14 g/mol
InChI Key: FKRANOXLYCXMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-2-methylbut-2-enoate: is an α,β-unsaturated carboxylic ester. This compound is characterized by the presence of a hydroxyl group and a methyl group attached to a butenoate backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing methyl 4-hydroxy-2-methylbut-2-enoate involves the aldol condensation of acetaldehyde with methyl acetoacetate, followed by dehydration to form the desired product.

    Esterification: Another method involves the esterification of 4-hydroxy-2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production typically involves large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-hydroxy-2-methylbut-2-enoate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated esters.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 4-oxo-2-methylbut-2-enoate.

    Reduction: Formation of methyl 4-hydroxy-2-methylbutanoate.

    Substitution: Formation of methyl 4-chloro-2-methylbut-2-enoate.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry:

  • Utilized in the production of fragrances and flavoring agents.
  • Used as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets. For instance, it can act as an electrophile in nucleophilic addition reactions, where the double bond conjugated with the ester group facilitates such interactions. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Methyl 4-hydroxybut-2-enoate: Lacks the methyl group at the second position.

    Methyl 4-oxo-2-methylbut-2-enoate: Contains a ketone group instead of a hydroxyl group.

    Methyl 4-chloro-2-methylbut-2-enoate: Contains a chlorine atom instead of a hydroxyl group.

Uniqueness: Methyl 4-hydroxy-2-methylbut-2-enoate is unique due to the presence of both a hydroxyl group and a methyl group, which confer specific reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields.

Biological Activity

Methyl 4-hydroxy-2-methylbut-2-enoate, also known as methyl 4-hydroxy-3-methylbut-2-enoate, is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structure, characterized by a hydroxyl group and an alkene moiety, suggests potential biological activities, including antimicrobial and anti-inflammatory effects. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical formula: C5H8O3C_5H_8O_3. Its structure can be represented as:

CH3C CH 2 C OH COOCH 3 \text{CH}_3\text{C CH 2 C OH COOCH 3 }

This compound features a double bond conjugated with an ester functional group, which plays a crucial role in its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an electrophile in nucleophilic addition reactions due to the presence of the double bond. The hydroxyl group enhances its reactivity through hydrogen bonding, influencing its interactions with enzymes and cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential against Staphylococcus aureus and Escherichia coli , suggesting its application in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial for conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against common pathogens revealed that it inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was linked to disruption of bacterial cell membrane integrity.
  • Anti-inflammatory Activity :
    In vitro studies demonstrated that treatment with this compound reduced TNF-alpha levels in macrophages by approximately 30%, indicating a significant anti-inflammatory effect .

Research Findings Summary Table

Biological Activity Effect Concentration Tested Reference
AntimicrobialInhibition of bacterial growth50 µg/mL
Anti-inflammatoryReduction of TNF-alpha levelsNot specified

Applications in Medicine

Given its promising biological activities, this compound is being explored for potential therapeutic applications. Its role as a precursor in the synthesis of pharmacologically active compounds positions it as a candidate for drug development, particularly in treating infections and inflammatory diseases .

Properties

IUPAC Name

methyl 4-hydroxy-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h3,7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRANOXLYCXMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720738
Record name Methyl 4-hydroxy-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101080-53-9
Record name Methyl 4-hydroxy-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.